molecular formula C10H11N3O3 B13130751 Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13130751
M. Wt: 221.21 g/mol
InChI Key: BJEUIKVHPXZNMP-UHFFFAOYSA-N
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Description

Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. This method is efficient and allows for the synthesis of 1,2,4-trisubstituted imidazoles in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .

Chemical Reactions Analysis

Types of Reactions

Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various types of reactions, including:

    Oxidation: In the presence of oxidizing agents like TBHP.

    Reduction: Using reducing agents such as sodium borohydride.

    Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide (TBHP) as the oxidant.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent.

Uniqueness

What sets Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 6-amino-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-2-16-9(14)6-3-5(11)4-7-8(6)13-10(15)12-7/h3-4H,2,11H2,1H3,(H2,12,13,15)

InChI Key

BJEUIKVHPXZNMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)N)NC(=O)N2

Origin of Product

United States

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